molecular formula C9H20O3 B15166389 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol CAS No. 197300-49-5

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol

Cat. No.: B15166389
CAS No.: 197300-49-5
M. Wt: 176.25 g/mol
InChI Key: RTKWMMLLJKMZQU-UHFFFAOYSA-N
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Description

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol is a branched polyether alcohol with the molecular formula C₉H₂₀O₃. Its structure consists of a diethylene glycol backbone (two ethoxy units) terminated by a hydroxyl group, with a pentan-3-yl (sec-pentyl) ether substituent. This compound is characterized by moderate hydrophobicity due to the branched alkyl chain, making it suitable for applications in surfactants, solvents, or chemical intermediates.

Properties

CAS No.

197300-49-5

Molecular Formula

C9H20O3

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2-pentan-3-yloxyethoxy)ethanol

InChI

InChI=1S/C9H20O3/c1-3-9(4-2)12-8-7-11-6-5-10/h9-10H,3-8H2,1-2H3

InChI Key

RTKWMMLLJKMZQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol can be achieved through a multi-step process. One common method involves the reaction of 3-pentanol with ethylene oxide in the presence of a base, such as sodium hydroxide, to form 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethanol. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form ethers or alkanes.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Ethers and alkanes.

    Substitution: Various substituted ethers and alcohols.

Scientific Research Applications

2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkage provides a flexible backbone that can interact with different substrates, facilitating various chemical transformations.

Comparison with Similar Compounds

Structural Comparisons

The following compounds share structural similarities with 2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol, differing primarily in substituents or chain length:

Compound Name Molecular Formula Key Substituent/Modification Molecular Weight (g/mol)
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol C₇H₁₂O₃ Propargyl ether 144.17
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ Methoxy group 120.15
2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethan-1-ol C₈H₁₇ClO₄ Chlorine substituent + extended ethoxy chain 212.68
2-[2-(1,3-Dimethylbutoxy)-1-[(1,3-dimethylbutoxy)methyl]ethoxy]ethanol C₁₈H₃₈O₅ Branched glycerol triether 334.49
2-(2-{2-[(3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}cyclohexyl)oxy]ethoxy}ethan-1-ol C₁₈H₃₆O₈ Cyclohexyl core + extended ethoxy chains 380.47

Key Structural Insights :

  • Pentan-3-yl substituent enhances hydrophobicity compared to smaller groups (e.g., methoxy in ).
  • Propargyl ethers (e.g., ) enable click chemistry applications, unlike the inert pentan-3-yl group.
  • Chlorine substituents () increase reactivity in nucleophilic substitutions.
  • Cyclohexyl-based ethers () introduce rigidity and steric hindrance, altering solubility and thermal stability.

Physical and Chemical Properties

Property This compound 2-(2-Methoxyethoxy)ethanol 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol
Boiling Point ~220–240°C (estimated) 196°C 180–190°C
Water Solubility Moderate (hydrophobic alkyl chain) High (polar methoxy group) Low (non-polar propargyl group)
Reactivity Stable under neutral conditions Oxidizes to carboxylic acids Reactive in Cu-catalyzed azide-alkyne cycloaddition

Degradation :

  • Ethoxy alcohols like this compound may degrade under acidic/basic conditions to form smaller diols or aldehydes, as seen in related compounds (e.g., degradation of 2-((2,6-dichlorobenzyl)oxy)ethan-1-ol to ethane-1,2-diol in ).

Notes on Data Consistency

  • CAS Number Conflicts : highlights discrepancies where different structures share the same CAS number (e.g., PPG-3 butyl ether vs. [(butoxymethylethoxy)methylethoxy]propan-1-ol), necessitating caution in referencing .
  • Degradation Pathways : Stability data for the target compound are inferred from analogs (e.g., ), emphasizing the need for empirical validation.

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